4,5,7-trifluoro-3H-benzoimidazole
Overview
Description
4,5,7-trifluoro-3H-benzoimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications due to their structural similarity to naturally occurring nucleotides, which allows them to interact easily with biopolymers in living systems . The presence of fluorine atoms in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 4,5,7-trifluoro-3H-benzoimidazole typically involves the condensation of ortho-phenylenediamines with fluorinated benzaldehydes under mild conditions. One common method includes using sodium metabisulphite as an oxidation agent in a solvent mixture . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to achieve higher yields and purity .
Chemical Reactions Analysis
4,5,7-trifluoro-3H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole derivatives .
Scientific Research Applications
4,5,7-trifluoro-3H-benzoimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Mechanism of Action
The mechanism by which 4,5,7-trifluoro-3H-benzoimidazole exerts its effects involves its interaction with various molecular targets and pathways. For example, in medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects such as antiviral or anticancer activity . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
4,5,7-trifluoro-3H-benzoimidazole can be compared with other benzimidazole derivatives, such as:
5,6-dimethylbenzimidazole: Known for its role in vitamin B12 synthesis.
2-phenylbenzimidazole: Used in the synthesis of various pharmaceuticals.
4,6-dichlorobenzimidazole: Exhibits antimicrobial and antiviral properties.
The uniqueness of this compound lies in the presence of three fluorine atoms, which significantly enhance its chemical stability and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4,6,7-trifluoro-1H-benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGYJXCGRGDDIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1F)F)NC=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284362 | |
Record name | 4,5,7-trifluoro-3H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2686-72-8 | |
Record name | NSC36917 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5,7-trifluoro-3H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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